molecular formula C18H22BrN3O3S B2390896 6-bromo-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422288-16-2

6-bromo-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2390896
CAS No.: 422288-16-2
M. Wt: 440.36
InChI Key: UTWBJEBKYCUNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-1H-quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom at the 6th position of the quinazolinone ring.

    Alkylation: Attachment of the 6-oxohexyl group to the quinazolinone core.

    Morpholine Addition: Incorporation of the morpholine ring.

    Thionation: Introduction of the sulfanylidene group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the sulfanylidene group.

    Reduction: Reduction reactions could target the carbonyl groups within the molecule.

    Substitution: Halogen substitution reactions might occur at the bromine site.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-bromo-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-1H-quinazolin-4-one could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its therapeutic potential, possibly as an anticancer or antimicrobial agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other compounds in the quinazolinone family.

    Brominated Compounds: Compounds with bromine atoms in similar positions.

    Morpholine-Containing Compounds: Molecules that include the morpholine ring.

Uniqueness

The uniqueness of 6-bromo-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-1H-quinazolin-4-one lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

6-bromo-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O3S/c19-13-5-6-15-14(12-13)17(24)22(18(26)20-15)7-3-1-2-4-16(23)21-8-10-25-11-9-21/h5-6,12H,1-4,7-11H2,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWBJEBKYCUNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.